molecular formula C14H18N4O B2984392 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1788543-34-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2984392
CAS No.: 1788543-34-9
M. Wt: 258.325
InChI Key: OBQMRXUYGLIGNU-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: is a complex organic compound featuring a combination of an imidazo[1,2-b]pyrazole ring system and a cyclohex-3-enecarboxamide moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize the imidazo[1,2-b]pyrazole scaffold through a cyclization reaction involving appropriate precursors such as amines and diketones. Subsequent functionalization introduces the cyclohex-3-enecarboxamide moiety through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazo[1,2-b]pyrazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole ring, potentially altering its electronic properties.

  • Substitution: Substitution reactions can introduce different substituents onto the imidazo[1,2-b]pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed: The major products formed from these reactions include oxidized imidazo[1,2-b]pyrazole derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: . Its unique structure may interact with various biological targets, making it a candidate for therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In industry, this compound may find applications in the development of new materials, particularly those requiring specific electronic or structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it interacts with a particular enzyme or receptor, the binding affinity and subsequent biochemical pathways would determine its mode of action. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are known for their diverse biological activities.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and are also used in various pharmaceutical and agrochemical applications.

  • Cyclohexanecarboxamide derivatives: These compounds feature the cyclohexanecarboxamide moiety and are used in different chemical and biological contexts.

Uniqueness: What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide apart from similar compounds is its unique combination of the imidazo[1,2-b]pyrazole and cyclohex-3-enecarboxamide moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMRXUYGLIGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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